4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide -

4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide

Catalog Number: EVT-5102213
CAS Number:
Molecular Formula: C20H14F4N2O3S
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

    Compound Description: This compound is a phenyluracil derivative investigated for its plant protection properties. Specifically, the research focuses on its hydrates [] and a distinct crystalline form [].

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

    Compound Description: BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. It demonstrated significant CETP inhibition in human CETP/apoB-100 dual transgenic mice and increased HDL cholesterol levels in hamsters without the off-target effects seen with torcetrapib [].

N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

    Compound Description: TAK-632 is a potent inhibitor of necroptosis, targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) []. Further optimization led to the development of analogues with improved RIPK3 selectivity and enhanced in vivo efficacy in a tumor necrosis factor-induced systemic inflammatory response syndrome model [].

2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid)

    Compound Description: Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID). Its crystal structure reveals a key intramolecular hydrogen bond connecting the carboxyl and imino groups [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: An eight-step synthesis was developed for this compound, starting from oxoacetic acid monohydrate. The synthesis involved several key steps, including condensation, reductive amination, protection, activation, and coupling reactions [].

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

    Compound Description: A practical synthesis of this compound was achieved through the hydrogenation of its pyridine analog, 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine [].

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

    Compound Description: CHMFL-ABL/KIT-155 is a novel, highly potent type II ABL/c-KIT dual kinase inhibitor. It demonstrates a unique hinge-binding mode, forming a hydrogen bond between its carbonyl oxygen and the kinase backbone NH []. This compound exhibits strong antiproliferative activity against various cancer cell lines, including those associated with CML and GISTs [].

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

    Compound Description: This compound shows promising antitumor activity against A549 and BGC-823 cancer cell lines. Its crystal structure has been successfully determined [].

3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-N-[3-(trifluoromethyl)phenyl]benzamide

    Compound Description: This benzamide derivative exhibits potent anti-tuberculosis activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis []. Molecular docking studies revealed its high affinity for the InhA enzyme, similar to the mechanism of isoniazid [].

3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (Ponatinib)

    Compound Description: Ponatinib is a tyrosine kinase inhibitor primarily used for treating chronic myeloid leukemia (CML), including cases with the T315I mutation. The research focuses on its various aspects, including synthetic methods [, ], different salt forms (e.g., monohydrochloride) [, , ], and novel crystalline forms [, ].

4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide

    Compound Description: This compound's synthesis involves reacting 4-chloro-3-trifluoromethylphenyl isocyanate with a specific pyridine derivative [, ]. The research focuses on optimizing the manufacturing process, including the formation and isolation of its tosylate salt [, ].

4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

    N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

      Compound Description: CTPB is a known activator of the p300 histone acetyltransferase (HAT) enzyme, which plays a crucial role in various cellular processes, including gene expression [].

    N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

      Compound Description: CTB is identified as a potent activator of the p300 HAT enzyme, which plays a critical role in gene expression and other cellular processes []. Molecular dynamics simulations and binding free energy calculations suggest that CTB forms strong interactions with key residues in the active site of p300 [].

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

      Compound Description: Imatinib is a widely used tyrosine kinase inhibitor for treating leukemia. It specifically targets and inhibits the activity of tyrosine kinases. This research presents the crystal structure of freebase Imatinib [].

    2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

      Compound Description: This molecule's crystal structure reveals a specific conformation for its fused cyclohexene and pyran rings [].

    2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

      Compound Description: The crystal structure of this compound reveals that its dihydropyridine and cyclohexene rings adopt sofa conformations [].

    N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide

      Compound Description: The crystal structure of this compound reveals a linear hydrogen-bonded chain formation along the c-axis involving the hydroxy and sulfonyl groups [].

    4-Amino-substituted 5-Phenyl-3-(trifluoromethyl)pyrazoles

      Compound Description: This series of compounds was explored for developing new analgesics. Modifications included introducing hetarylimino groups, methylation, alkylation, and incorporating thiourea fragments. The lead compound, 1-phenyl-N-(5-phenyl-3-(trifluoromethyl)pyrazol-4-yl)methan-imine, exhibited promising analgesic activity in the "hot plate" test [].

    N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

      Compound Description: This series of sulfonamide derivatives were synthesized and investigated for their inhibitory effects on DPPH and jack bean urease. The compounds demonstrated potent urease inhibitory activity, with compound 5f exhibiting the most potent activity [].

    2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl}acetamide (OSU-03012)

      Compound Description: OSU-03012 is a celecoxib derivative and a potent inhibitor of both phosphoinositide-dependent kinase 1 (PDK1) and p21-activated kinase (PAK) [, ]. It inhibits cell proliferation, reduces AKT phosphorylation, and impacts cell motility by inhibiting PAK activity [, ].

    5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

      Compound Description: MMV665807 displays potent anti-staphylococcal and anti-biofilm properties, particularly against methicillin-resistant and methicillin-sensitive Staphylococcus aureus []. This compound effectively kills S. aureus biofilms and has a low cytotoxicity profile against human keratinocytes and endothelial cells [].

    N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

      Compound Description: ABT-869 is an orally active, multitargeted receptor tyrosine kinase (RTK) inhibitor. It displays potent inhibitory activity against VEGF and PDGF receptor families. Notably, ABT-869 demonstrates potent oral activity in preclinical models, including an estradiol-induced mouse uterine edema model and an HT1080 human fibrosarcoma xenograft model [].

    Properties

    Product Name

    4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide

    IUPAC Name

    4-fluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzamide

    Molecular Formula

    C20H14F4N2O3S

    Molecular Weight

    438.4 g/mol

    InChI

    InChI=1S/C20H14F4N2O3S/c21-15-6-4-13(5-7-15)19(27)25-16-8-10-18(11-9-16)30(28,29)26-17-3-1-2-14(12-17)20(22,23)24/h1-12,26H,(H,25,27)

    InChI Key

    UNUWBXRNIVLWCX-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F

    Canonical SMILES

    C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.